N-[4-(aminosulfonyl)benzyl]-3-chloro-1-benzothiophene-2-carboxamide
Overview
Description
N-[4-(aminosulfonyl)benzyl]-3-chloro-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H13ClN2O3S2 and its molecular weight is 380.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.0056123 g/mol and the complexity rating of the compound is 558. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Modification
Research has shown interest in the chlorosulfonation of N-benzyl carboxamides, where derivatives similar to N-[4-(aminosulfonyl)benzyl]-3-chloro-1-benzothiophene-2-carboxamide have been synthesized and evaluated for their potential biological activities against fungi, insects, and weeds. The process involves reacting N-benzyl p-chloro- and dichloro-benzamide with chlorosulfonic acid, leading to the formation of sulfonyl chlorides, which are then condensed with nucleophiles to produce various derivatives. These compounds are characterized by spectral data and tested for preliminary biological screening (Cremlyn, Ellis, & Pinney, 1989).
Potential in Antibacterial and Antifungal Applications
Another study focused on heterocyclic synthesis with thiophene-2-carboxamide, demonstrating the preparation of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide and its reaction with various reagents to yield pyrimidinone derivatives. These synthesized compounds were studied for their antibiotic and antibacterial properties, aiming to develop new antibiotic and antibacterial drugs (Ahmed, 2007).
Carbonic Anhydrase Inhibition
Further research into aromatic sulfonamide inhibitors of carbonic anhydrases has highlighted the synthesis and evaluation of compounds structurally related to this compound. These studies investigate the inhibitory effects of novel sulfonamide compounds on different isoenzymes of carbonic anhydrase, showing significant potential for therapeutic applications, particularly in the treatment of conditions like glaucoma (Supuran, Maresca, Gregáň, & Remko, 2013).
Properties
IUPAC Name |
3-chloro-N-[(4-sulfamoylphenyl)methyl]-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c17-14-12-3-1-2-4-13(12)23-15(14)16(20)19-9-10-5-7-11(8-6-10)24(18,21)22/h1-8H,9H2,(H,19,20)(H2,18,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOVFUJTTWSMSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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